7-Amino-3-methylindolin-2-one
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Overview
Description
7-Amino-3-methylindolin-2-one is a compound belonging to the indole family, characterized by its unique structure that includes an amino group at the 7th position and a methyl group at the 3rd position on the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methylindolin-2-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-methylindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Amino-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholine esterase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s . The compound’s ability to bind to multiple receptors and enzymes contributes to its diverse biological activities .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different substituents.
Trisindolines: Compounds containing multiple indole units, exhibiting various biological activities.
Uniqueness: 7-Amino-3-methylindolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-amino-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
WLYPUUJMRQYOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)N)NC1=O |
Origin of Product |
United States |
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